molecular formula C9H17NO B1280547 trans-2-(Pyrrolidin-1-yl)cyclopentanol CAS No. 32635-39-5

trans-2-(Pyrrolidin-1-yl)cyclopentanol

Cat. No.: B1280547
CAS No.: 32635-39-5
M. Wt: 155.24 g/mol
InChI Key: YUKHVOQROHUFMM-RKDXNWHRSA-N
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Description

Trans-2-(Pyrrolidin-1-yl)cyclopentanol: is a chemical compound with the molecular formula C9H17NO It is characterized by the presence of a pyrrolidine ring attached to a cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Pyrrolidin-1-yl)cyclopentanol typically involves the reaction of cyclopentanone with pyrrolidine under specific conditions. One common method includes:

    Cyclopentanone and Pyrrolidine Reaction: Cyclopentanone is reacted with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to carry out the reaction between cyclopentanone and pyrrolidine.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the production process.

    Quality Control: Ensuring stringent quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(Pyrrolidin-1-yl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Compounds with substituted pyrrolidine rings.

Scientific Research Applications

Trans-2-(Pyrrolidin-1-yl)cyclopentanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(Pyrrolidin-1-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific receptors or enzymes, influencing their activity.

    Pathways: Modulating biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Trans-2-(Pyrrolidin-1-yl)cyclopentanol can be compared with similar compounds such as:

    Trans-2-(Pyrrolidin-1-yl)cyclohexanol: Similar structure but with a cyclohexanol ring instead of cyclopentanol.

    Trans-2-(Pyrrolidin-1-yl)cyclobutanol: Contains a cyclobutanol ring, differing in ring size.

    Trans-2-(Pyrrolidin-1-yl)cycloheptanol: Features a cycloheptanol ring, offering different steric and electronic properties.

Uniqueness: The uniqueness of this compound lies in its specific ring size and the presence of both a pyrrolidine ring and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKHVOQROHUFMM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505658
Record name (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32635-39-5
Record name (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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